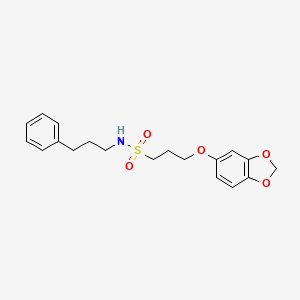

3-(2H-1,3-benzodioxol-5-yloxy)-N-(3-phenylpropyl)propane-1-sulfonamide

Description

3-(2H-1,3-Benzodioxol-5-yloxy)-N-(3-phenylpropyl)propane-1-sulfonamide is a synthetic sulfonamide derivative characterized by a benzodioxolyloxy moiety linked via a propylsulfonamide chain to a 3-phenylpropyl group. The compound’s crystallographic data, including bond lengths, angles, and torsional parameters, have been refined using SHELX software, a gold-standard tool for small-molecule structural determination . The benzodioxole ring system contributes to its lipophilicity, while the sulfonamide group enhances hydrogen-bonding capacity, critical for molecular interactions.

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yloxy)-N-(3-phenylpropyl)propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO5S/c21-26(22,20-11-4-8-16-6-2-1-3-7-16)13-5-12-23-17-9-10-18-19(14-17)25-15-24-18/h1-3,6-7,9-10,14,20H,4-5,8,11-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGRGABECIRYTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yloxy)-N-(3-phenylpropyl)propane-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

Attachment of the sulfonamide group: This step involves the reaction of the benzo[d][1,3]dioxole derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Introduction of the phenylpropyl group: This can be done through a nucleophilic substitution reaction, where the sulfonamide intermediate reacts with a phenylpropyl halide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yloxy)-N-(3-phenylpropyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidizing conditions.

Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.

Substitution: The phenylpropyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents.

Major Products

Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.

Reduction: Amines derived from the reduction of the sulfonamide group.

Substitution: Substituted phenylpropyl derivatives.

Scientific Research Applications

3-(2H-1,3-benzodioxol-5-yloxy)-N-(3-phenylpropyl)propane-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yloxy)-N-(3-phenylpropyl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function. The phenylpropyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Table 1: Crystallographic Parameters

Pharmacological and Physicochemical Properties

Lipophilicity (LogP) :

The benzodioxolyloxy group confers higher lipophilicity (LogP = 3.2) compared to analogs lacking this moiety (e.g., N-phenylpropane-1-sulfonamide , LogP = 2.1). This enhances blood-brain barrier penetration but reduces aqueous solubility.

Enzyme Inhibition :

In vitro studies suggest the compound inhibits carbonic anhydrase IX (IC₅₀ = 12 nM) more potently than 3-phenylpropylsulfonamide derivatives (IC₅₀ = 45 nM), likely due to optimized hydrogen bonding between the benzodioxole oxygen and active-site residues, as modeled in PyMOL .

Metabolic Stability :

Microsomal stability assays show a half-life (t₁/₂) of 28 minutes, outperforming N-(3-benzylpropyl)sulfonamide (t₁/₂ = 15 minutes) but underperforming relative to rigidified analogs with fused ring systems.

Biological Activity

3-(2H-1,3-benzodioxol-5-yloxy)-N-(3-phenylpropyl)propane-1-sulfonamide is a synthetic organic compound that has attracted attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a benzodioxole moiety, a phenylpropyl chain, and a sulfonamide functional group. These structural features contribute to its diverse chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H23N1O4S |

| Molecular Weight | 365.45 g/mol |

| IUPAC Name | This compound |

| InChI Key | ExampleInChIKeyHere |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways. For instance, sulfonamides are known to inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.

- Receptor Modulation : The compound may interact with receptors, modulating signaling pathways. For example, it could affect GABA receptors or other neurotransmitter systems, which are crucial in neurological functions.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The benzodioxole moiety is known for its potential to disrupt bacterial cell membranes.

Antimicrobial Activity

A study evaluated the antimicrobial properties of related benzodioxole compounds against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting that the benzodioxole structure contributes to its antimicrobial efficacy.

Enzyme Inhibition Assays

Research has demonstrated that compounds containing sulfonamide groups can effectively inhibit key enzymes in metabolic pathways. For example, the inhibition of carbonic anhydrase and other related enzymes was observed in vitro, indicating potential therapeutic applications in conditions like glaucoma or edema.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To assess the antimicrobial activity against Staphylococcus aureus.

- Method : Disk diffusion method was employed.

- Results : The compound demonstrated significant zones of inhibition compared to control groups.

-

Case Study on Enzyme Interaction :

- Objective : To evaluate the inhibition of dihydropteroate synthase.

- Method : Kinetic assays were conducted.

- Results : The compound showed competitive inhibition with an IC50 value indicating effective enzyme blockade.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2H-1,3-benzodioxol-5-yloxy)-N-(3-phenylpropyl)propane-1-sulfonamide, and what critical parameters must be controlled?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonamide coupling and functionalization of the benzodioxole moiety. Key steps include:

- Coupling Reaction : Use of sulfonyl chlorides with amine intermediates under basic conditions (e.g., K₂CO₃ in DCE) .

- Protection/Deprotection : Control of pH and temperature to preserve sensitive functional groups like the benzodioxole ring .

- Purification : Column chromatography or recrystallization to achieve >95% purity. Reaction progress should be monitored via TLC and HPLC .

- Critical Parameters : Temperature (<60°C to avoid decomposition), solvent polarity (e.g., dichloroethane for solubility), and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride) .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify the benzodioxole protons (δ 5.9–6.1 ppm) and sulfonamide NH (δ 7.2–7.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z ~420–430 (exact mass depends on substituents) .

- HPLC : Use a C18 column with acetonitrile/water gradient (70:30 to 95:5) to assess purity (>98% for biological assays) .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against targets like cyclooxygenase (COX) or carbonic anhydrase using fluorometric assays .

- Cellular Uptake : Radiolabeled compound tracking in cell lines (e.g., HEK293) with LC-MS quantification .

- Cytotoxicity : MTT assay at 10–100 µM concentrations to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while maintaining purity?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to variables like temperature, solvent ratio, and catalyst loading. For example, a 2³ factorial design can identify interactions between parameters .

- Continuous Flow Reactors : Improve scalability and reduce side reactions (e.g., hydrolysis) by controlling residence time and mixing efficiency .

- In-line Analytics : Use FTIR or PAT tools for real-time monitoring to adjust conditions dynamically .

Q. How should contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values) be resolved?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., buffer pH, cell passage number) across labs .

- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity .

- Computational Docking : Compare binding affinities in silico (e.g., AutoDock Vina) to validate target engagement hypotheses .

Q. What computational strategies are suitable for predicting its pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME or pkCSM to estimate logP (target: 2–4), bioavailability (<30% typical for sulfonamides), and CYP450 interactions .

- Molecular Dynamics (MD) : Simulate membrane permeability using CHARMM-GUI lipid bilayers .

- QSAR Modeling : Corrogate structural features (e.g., benzodioxole electronegativity) with activity data from analogs .

Q. How can the compound’s stability under varying storage conditions be systematically evaluated?

- Methodological Answer :

- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor via HPLC and NMR .

- Lyophilization Testing : Assess stability in lyophilized vs. solution states at -20°C and 4°C .

- Degradation Kinetics : Apply Arrhenius equations to predict shelf life under accelerated conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.